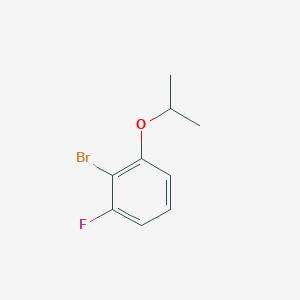

2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Description

Contextualization of Halogenated Aryl Ethers in Modern Organic Synthesis and Materials Science

Halogenated aryl ethers represent a pivotal class of compounds in contemporary chemical research. An aryl ether is an organic compound featuring an aromatic ring bonded to an oxygen atom, which is further connected to an alkyl or another aryl group. rsc.org The incorporation of halogen atoms onto the aromatic ring of these ethers dramatically influences their physical, chemical, and biological properties. acs.org

In organic synthesis, the carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations. Specifically, bromoarenes are valuable precursors in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. adpharmachem.com These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. adpharmachem.com The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and providing a site for further functionalization. adpharmachem.com

In the realm of materials science, the introduction of halogens, particularly fluorine, into aryl ether structures can impart desirable properties such as thermal stability, flame retardancy, and altered electronic characteristics. adpharmachem.com Fluorinated polymers and liquid crystals often exhibit unique and valuable performance attributes. The specific substitution pattern of halogens on the aromatic ring can be tailored to fine-tune these properties, making halogenated aryl ethers attractive building blocks for advanced materials. adpharmachem.com

Strategic Significance of Selective Bromination and Fluorination in Aromatic Systems

The precise placement of halogen atoms on an aromatic ring is a critical aspect of modern synthetic chemistry, as the position of the substituent profoundly affects the molecule's reactivity and properties. The development of regioselective halogenation methods is, therefore, an area of intense research.

Selective Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. nih.gov Various brominating agents, such as N-bromosuccinimide (NBS) and elemental bromine, are employed, often in conjunction with catalysts to enhance selectivity. organic-chemistry.org For instance, zeolites have been shown to promote high para-selectivity in the bromination of certain aromatic compounds. rsc.orggoogle.com The ability to direct the bromine atom to a specific position is crucial for the subsequent synthetic steps where the bromo-group will be utilized.

Selective Fluorination: The introduction of fluorine into aromatic systems presents unique challenges due to the high reactivity of elemental fluorine and the often harsh conditions required for traditional fluorination methods. mdpi.com Modern synthetic chemistry has seen the development of milder and more selective electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4). mdpi.comresearchgate.net These reagents allow for the controlled introduction of fluorine atoms into complex molecules under relatively mild conditions. mdpi.com Palladium-catalyzed methods have also emerged as powerful tools for the site-selective fluorination of arenes. researchgate.net The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are all critical parameters in drug design. mdpi.com

Rationale for Dedicated Academic Investigation into 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

The specific structure of this compound warrants dedicated academic investigation due to the unique interplay of its constituent functional groups. The molecule features a trisubstituted benzene (B151609) ring with a bromine atom, a fluorine atom, and an isopropoxy group. This particular arrangement of substituents is likely to result in interesting and potentially useful chemical properties.

The isopropoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. rsc.org Conversely, the fluorine and bromine atoms are electron-withdrawing through induction but can also participate in resonance donation of electrons. The combined electronic effects of these three substituents, along with their steric hindrance, will dictate the reactivity of the aromatic ring and the lability of the carbon-halogen bonds.

A primary method for the synthesis of such aryl ethers is the Williamson ether synthesis, which involves the reaction of a sodium alkoxide with an alkyl halide. masterorganicchemistry.com In the context of this compound, this would likely involve the reaction of 2-bromo-1-fluoro-3-phenol with 2-bromopropane (B125204). Another potential synthetic route is the Ullmann condensation, which couples an aryl halide with an alcohol in the presence of a copper catalyst. union.edu

Table 1: Potential Synthetic Routes to this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagent |

|---|---|---|---|

| Williamson Ether Synthesis | 2-Bromo-1-fluoro-3-phenol | 2-Bromopropane | Sodium hydride |

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be selectively functionalized through cross-coupling reactions, while the fluorine atom and the isopropoxy group can modulate the properties of the resulting products.

Overview of Current Research Gaps and Future Perspectives for this compound

Despite its potential, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While general methods for the synthesis of halogenated aryl ethers are well-established, detailed studies on the synthesis, characterization, and reactivity of this particular isomer are lacking.

Future research in this area could focus on several key aspects:

Optimized Synthesis: Developing a high-yield, scalable, and cost-effective synthesis for this compound would be a crucial first step. This would involve a systematic investigation of different synthetic routes, catalysts, and reaction conditions.

Reactivity Studies: A thorough investigation of the reactivity of this compound is needed. This would include exploring its participation in various cross-coupling reactions, nucleophilic aromatic substitution reactions, and other transformations. Understanding the relative reactivity of the C-Br versus the C-F bond under different conditions would be of particular interest.

Physicochemical Properties: Detailed characterization of the physical and chemical properties of this compound is essential. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry), as well as the determination of properties such as melting point, boiling point, and solubility.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Isopropyl methine (septet, δ 4.0-4.5 ppm), Isopropyl methyls (doublet, δ 1.2-1.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Isopropyl methine carbon (δ 70-75 ppm), Isopropyl methyl carbons (δ 20-25 ppm) |

Applications in Medicinal Chemistry and Materials Science: The unique electronic and steric properties of this compound suggest its potential as a building block for novel pharmaceuticals and advanced materials. Future research should explore the synthesis of derivatives and evaluate their biological activity or material properties. For example, its structural motifs are found in compounds being investigated for a range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARRFVLJFBKBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Pathways for 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Retrosynthetic Analysis and Advanced Disconnection Strategies for 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

The most prominent disconnection is at the ether linkage (C-O bond), a common strategy for ethers. This leads to two key synthons: a 2-bromo-3-fluorophenoxide anion and an isopropyl electrophile (e.g., 2-bromopropane). This approach suggests the well-established Williamson ether synthesis as a potential final step in the synthetic sequence.

A second strategy involves disconnecting the carbon-bromine (C-Br) bond. This would presuppose a precursor such as 1-fluoro-3-(propan-2-yloxy)benzene, which would then need to undergo regioselective bromination. The directing effects of the fluoro and isopropoxy groups would be critical in achieving the desired substitution pattern. The fluoro group is an ortho-, para-director, as is the isopropoxy group. Therefore, direct bromination would likely lead to a mixture of isomers, with the desired product potentially being a minor component.

A third disconnection could target the carbon-fluorine (C-F) bond. This is generally a less common strategy due to the strength of the C-F bond. However, it could conceivably proceed from a 2-bromo-3-(propan-2-yloxy)aniline (B7978836) precursor via a Balz-Schiemann reaction or a related diazonium salt transformation.

Finally, a more advanced strategy might involve nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor, such as 1,3-difluoro-2-bromobenzene. In this scenario, the isopropoxide anion would act as a nucleophile, displacing one of the fluorine atoms. The regioselectivity of this reaction would depend on the relative activation of the fluorine atoms by the bromo substituent.

Development of Novel and Efficient Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most practical and efficient synthetic route likely involves the formation of the ether bond as a key step. A plausible and efficient pathway commences with a commercially available precursor, 2-bromo-3-fluorophenol (B45789). This starting material already possesses the required arrangement of the bromo and fluoro substituents.

The synthesis would proceed via the deprotonation of 2-bromo-3-fluorophenol with a suitable base to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), to yield the target molecule. This approach is an application of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

An alternative route could start from 1,3-difluorobenzene. This would require a regioselective bromination, followed by a regioselective nucleophilic aromatic substitution to introduce the isopropoxy group. However, controlling the regioselectivity of both steps presents a significant challenge.

Achieving the specific 1,2,3-substitution pattern of the target molecule requires careful control of regioselectivity during halogenation steps.

Bromination: If a synthetic route requires the bromination of a substituted benzene (B151609), the directing effects of the existing substituents are paramount. For a precursor like 1-fluoro-3-isopropoxybenzene, both the fluorine and the isopropoxy groups are ortho-, para-directing. This would lead to bromination at positions 2, 4, and 6. Achieving selective bromination at the 2-position would be difficult and likely result in low yields of the desired isomer. Therefore, it is more strategic to start with a precursor where the bromine atom is already in place.

Fluorination: Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method. orgsyn.org This would require a precursor such as 2-bromo-3-isopropoxyaniline. While effective, this multi-step process involves the handling of potentially unstable diazonium salts. Modern fluorination methods using reagents like Selectfluor may offer milder alternatives, though regioselectivity remains a key consideration.

The introduction of the isopropoxy group in the proposed primary synthetic route is not stereoselective as the isopropyl group is achiral. The key transformation is the Williamson ether synthesis. khanacademy.orgedubirdie.com This reaction involves the SN2 attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by first treating the phenol (B47542) (2-bromo-3-fluorophenol) with a base to generate the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield. The phenoxide then reacts with an isopropyl halide (e.g., 2-bromopropane) to form the ether. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the SN2 reaction. nih.govnih.gov

An alternative, though likely more challenging, method would be a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a precursor like 1-bromo-2,3-difluorobenzene (B1273032) with sodium isopropoxide. For an SNAr reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, and the leaving group must be suitable (typically F > Cl > Br > I in this context). youtube.comyoutube.com The single bromo group may not provide sufficient activation for this reaction to proceed with high yield.

Optimization of Reaction Conditions for High-Yield and Purity of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed Williamson ether synthesis route starting from 2-bromo-3-fluorophenol, several parameters can be adjusted.

Base: Stronger bases like sodium hydride ensure complete deprotonation of the phenol, which can drive the reaction to completion. However, milder bases like potassium carbonate are often sufficient and are safer and easier to handle. nih.govnih.gov

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. nih.govnih.gov

Temperature: The reaction temperature can influence the rate of reaction. Modest heating (e.g., 50-80 °C) is often employed to ensure a reasonable reaction time without promoting side reactions.

Leaving Group on the Alkyl Halide: The choice of halide on the isopropyl electrophile can affect the reaction rate. Iodides are typically better leaving groups than bromides, which are better than chlorides. Thus, using 2-iodopropane may lead to a faster reaction compared to 2-bromopropane.

Below is an interactive data table illustrating potential optimization parameters for the Williamson ether synthesis.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |

| Base | K₂CO₃ | NaH | NaOH | NaH may give the highest yield due to complete deprotonation, but K₂CO₃ is often sufficient and safer. |

| Solvent | Acetone | DMF | THF | DMF is a highly polar aprotic solvent that can accelerate the reaction rate compared to acetone or THF. |

| Temperature | Room Temp | 50 °C | 80 °C | Increasing temperature generally increases the reaction rate, but may also increase byproducts if too high. 50-80°C is a common range. |

| Alkyl Halide | 2-chloropropane | 2-bromopropane | 2-iodopropane | 2-iodopropane would be expected to give the fastest reaction rate due to the better leaving group ability of iodide. |

This table is illustrative and based on general principles of the Williamson ether synthesis.

Purification of the final product would typically involve an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. Further purification by column chromatography or distillation would yield the high-purity product.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be adapted to be more environmentally benign.

Solvent Choice: Traditional solvents for Williamson ether synthesis, such as DMF, are effective but have toxicity concerns. Greener alternatives could include solvents like ethanol, isopropanol (B130326), or even water, particularly if phase-transfer catalysis is employed to facilitate the reaction between the aqueous and organic phases. google.com

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption. google.com The Williamson ether synthesis is often amenable to microwave heating, which can lead to higher yields in a shorter time compared to conventional heating.

Atom Economy: The primary proposed route, the Williamson ether synthesis, has good atom economy as most atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base and the leaving group of the alkyl halide.

Use of Safer Reagents: Using a less hazardous base like potassium carbonate instead of sodium hydride improves the safety profile of the synthesis. nih.govnih.gov Additionally, exploring catalytic methods that could avoid the use of stoichiometric amounts of base would be a significant green improvement.

Cascade Reactions and One-Pot Syntheses of this compound

For instance, if one were to start from 1,3-difluorobenzene, it might be conceptually possible to perform a regioselective bromination followed by a nucleophilic aromatic substitution with isopropoxide in a single pot. This would require careful selection of reagents and conditions to ensure the two reactions are compatible and proceed sequentially without significant side reactions. The bromination could be performed first, and then upon its completion, the base and isopropanol could be added to initiate the SNAr reaction. However, the feasibility of such a process would require significant experimental investigation to manage the complex reactivity and achieve a good yield of the desired product.

Elucidation of Reaction Mechanisms and Transformational Chemistry Involving 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Electrophilic Aromatic Substitution Reactions of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. libretexts.org The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. The isopropoxy group is a moderately activating, ortho, para-director due to its electron-donating resonance effect. Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of their electron-donating resonance capabilities. The interplay of these directing effects determines the position of substitution on the two available carbons of the benzene ring.

The halogenation of this compound is anticipated to occur at the positions activated by the existing substituents. The isopropoxy group strongly directs incoming electrophiles to its ortho and para positions. The fluorine and bromine atoms also direct to their ortho and para positions. The cumulative effect of the three substituents will favor substitution at the C4 and C6 positions. Steric hindrance from the bulky isopropoxy group may influence the relative yields of the two possible products.

Table 1: Predicted Regioselectivity in the Halogenation of this compound

| Position | Directing Groups | Predicted Outcome |

| C4 | para to Fluoro, ortho to Bromo | Minor Product |

| C6 | ortho to Fluoro, para to Bromo, ortho to Isopropoxy | Major Product |

This table is based on predicted outcomes from general principles of electrophilic aromatic substitution and may not reflect experimental results.

Nitration and sulfonation are classic examples of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, or with fuming sulfuric acid, respectively. youtube.com The directing effects of the substituents on this compound will again favor the introduction of the nitro or sulfonic acid group at the C4 and C6 positions. The strongly acidic conditions of these reactions could potentially lead to the cleavage of the isopropoxy group as a side reaction.

Friedel-Crafts reactions are important for the formation of carbon-carbon bonds at an aromatic ring. libretexts.org However, the presence of the deactivating halogen substituents on the ring of this compound would likely necessitate harsh reaction conditions for Friedel-Crafts alkylation or acylation to proceed. Friedel-Crafts alkylation is also prone to carbocation rearrangements and polyalkylation, which could lead to a mixture of products. quora.com Friedel-Crafts acylation, while generally more controlled, may also be sluggish on this deactivated ring system.

Nucleophilic Aromatic Substitution Reactions on the Core Structure of this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. chemistrysteps.commasterorganicchemistry.com The electron-donating isopropoxy group and the weakly deactivating halogens make the benzene ring of this compound relatively electron-rich and thus generally unreactive towards nucleophilic attack under standard conditions.

For a nucleophilic aromatic substitution to occur on this compound, forcing conditions with a very strong nucleophile would likely be required. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org Fluorine is often a better leaving group than bromine in SNAr reactions because its high electronegativity polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack. youtube.com Therefore, if a reaction were to occur, the displacement of the fluorine atom might be favored over the bromine atom.

Table 2: Relative Leaving Group Ability in Nucleophilic Aromatic Substitution

| Leaving Group | Bond Strength (C-X) | Electronegativity | General Leaving Group Ability in SNAr |

| F | High | High | Good |

| Br | Moderate | Moderate | Moderate |

This table presents general trends and the actual reactivity can be influenced by specific reaction conditions.

The isopropoxy group in this compound can be cleaved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group. This results in the formation of 2-bromo-1-fluorophenol and an isopropyl halide. The cleavage occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the aryl group has partial double bond character and is stronger.

The formation of a similar aryl ether could be envisioned through the reaction of a corresponding phenol (B47542) with an appropriate alkylating agent under basic conditions (Williamson ether synthesis). However, the synthesis of the starting phenol itself would be a multi-step process.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures. wikipedia.org For this compound, the carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The electronic nature of the ring, influenced by the ortho-fluoro and meta-isopropoxy groups, modulates the reactivity of the C-Br bond, making it an interesting substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgharvard.edu This reaction is widely used due to its mild conditions, commercial availability of reagents, and high functional group tolerance. mdpi.com

For this compound, a Suzuki-Miyaura coupling would involve the reaction of the C-Br bond with a suitable boronic acid. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Subsequent transmetalation with the boronate species (formed from the boronic acid and base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The ortho-fluoro group can influence the rate of reductive elimination, a key step in the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 1-Fluoro-3-(propan-2-yloxy)-[1,1'-biphenyl]-2-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | Dioxane | 110 | 1-Fluoro-4'-methoxy-3-(propan-2-yloxy)-[1,1'-biphenyl] |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 3-(2-Fluoro-6-(propan-2-yloxy)phenyl)pyridine |

This table represents hypothetical reaction conditions based on established Suzuki-Miyaura coupling protocols for similar aryl bromides.

The Sonogashira coupling is a fundamental reaction for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. beilstein-journals.orgnih.gov

In the context of this compound, the Sonogashira reaction would provide a direct route to 1-alkynyl-2-fluoro-3-(propan-2-yloxy)benzene derivatives. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key intermediate from the terminal alkyne, copper(I) salt, and amine base. nih.gov Copper-free protocols have also been developed. nih.gov

Table 2: Illustrative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 65 | 1-Fluoro-3-(propan-2-yloxy)-2-(phenylethynyl)benzene |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | (2-(2-Fluoro-6-(propan-2-yloxy)phenyl)ethynyl)trimethylsilane |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (3) | Piperidine | DMF | 90 | 1-(Hept-1-yn-1-yl)-2-fluoro-3-(propan-2-yloxy)benzene |

This table represents hypothetical reaction conditions based on established Sonogashira coupling protocols for similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. rug.nl The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.orgrsc.org

Utilizing this compound as the substrate in a Buchwald-Hartwig amination would enable the synthesis of various N-aryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 4-(2-Fluoro-6-(propan-2-yloxy)phenyl)morpholine |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 2-Fluoro-6-(propan-2-yloxy)-N-phenylaniline |

| 3 | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | N-Benzyl-2-fluoro-6-(propan-2-yloxy)aniline |

This table represents hypothetical reaction conditions based on established Buchwald-Hartwig amination protocols for similar aryl bromides.

The Negishi and Stille couplings are additional powerful palladium-catalyzed methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are highly reactive and allow for couplings under mild conditions, including those forming sp³-sp² bonds. nrochemistry.comorganic-chemistry.orgnih.gov The Stille reaction employs organotin (stannane) reagents, which are notable for their stability and tolerance of a wide array of functional groups. wikipedia.orglibretexts.org

For this compound, these reactions would further broaden the scope of accessible derivatives. The Negishi coupling with an alkylzinc reagent could introduce an alkyl chain, while the Stille coupling with a vinylstannane could be used to install an alkene moiety. The catalytic cycles are analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation (from zinc or tin), and reductive elimination. nrochemistry.comlibretexts.org

Table 4: Prospective Conditions for Negishi and Stille Couplings

| Coupling | Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Expected Product |

| Negishi | Ethylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 1-Ethyl-2-fluoro-3-(propan-2-yloxy)benzene |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 1-Fluoro-3-(propan-2-yloxy)-2-vinylbenzene |

| Negishi | Phenylzinc chloride | Pd-PEPPSI-IPr (2) | - | Dioxane | 80 | 1-Fluoro-3-(propan-2-yloxy)-[1,1'-biphenyl]-2-amine |

This table represents hypothetical reaction conditions based on established Negishi and Stille coupling protocols for similar aryl bromides.

Functional Group Interconversions of the Bromo and Fluoro Moieties

While the bromo group is an excellent handle for cross-coupling, both the bromo and fluoro moieties can potentially undergo other transformations. The C-Br bond can be converted into other functional groups through nucleophilic substitution (if the ring is sufficiently activated), metal-halogen exchange, or reduction. For instance, treatment with an organolithium reagent like n-butyllithium at low temperature would likely lead to lithium-halogen exchange, generating an aryllithium species that can be trapped with various electrophiles.

The C-F bond is generally much stronger and less reactive than the C-Br bond, making its direct substitution challenging. Nucleophilic aromatic substitution (SNA) to displace the fluorine would require harsh conditions and a strongly activating group ortho or para to the fluorine, which is not the electronic arrangement in this molecule. Therefore, functional group interconversions will predominantly involve the more labile bromine atom.

Radical Reactions and Photochemistry of this compound

The photochemistry of aryl halides is characterized by the cleavage of the carbon-halogen bond upon UV irradiation. researchgate.net For bromofluorobenzenes, the photodissociation process can be complex, involving multiple electronic states. researchgate.net Upon absorption of UV light, this compound is expected to undergo homolytic cleavage of the C-Br bond, which is significantly weaker than the C-F and C-O bonds. This cleavage would generate an aryl radical (2-fluoro-3-(propan-2-yloxy)phenyl radical) and a bromine radical. researchgate.net

These radical intermediates can then participate in a variety of subsequent reactions. In the absence of other reagents, they might recombine or react with the solvent. In the presence of a hydrogen-atom donor, the aryl radical can be trapped to form 1-fluoro-3-(propan-2-yloxy)benzene. Free-radical halogenation reactions, typically involving alkanes or alkyl-substituted aromatics, proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com While this specific substrate is an aryl halide, the generated bromine radical could initiate radical reactions with other suitable compounds in the reaction mixture. The presence of the fluorine substituent can influence the dissociation rate and the electronic structure of the excited states involved in the photochemical process. researchgate.net

: Rearrangement Reactions and Fragmentations of the Isopropoxy Group

The chemical behavior of this compound, particularly concerning the isopropoxy group, is governed by the interplay of the ether linkage and the electronic effects of the halogen substituents on the aromatic ring. While specific literature on the rearrangement and fragmentation of this particular molecule is not extensively available, its reactivity can be inferred from the well-established principles of aryl ether chemistry. This section explores the plausible rearrangement and fragmentation pathways of the isopropoxy group under various conditions, drawing parallels with analogous halogenated aryl ethers.

Acid-Catalyzed Cleavage and Potential Rearrangements

The ether linkage in aryl alkyl ethers is susceptible to cleavage under strong acidic conditions, typically employing hydrohalic acids like HBr or HI. For this compound, this reaction would proceed via protonation of the ether oxygen, forming an oxonium ion intermediate. The subsequent cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, dictated by the nature of the alkyl group.

Given that the isopropoxy group can form a relatively stable secondary carbocation (isopropyl cation), an S(_N)1-type cleavage is a probable pathway. The reaction sequence would be as follows:

Protonation of the Ether Oxygen: The ether oxygen atom is protonated by the strong acid, making it a good leaving group.

Formation of a Carbocation: The C-O bond cleaves, leading to the formation of 2-bromo-1-fluorophenol and a secondary isopropyl carbocation.

Nucleophilic Attack: The halide ion (e.g., Br) then attacks the carbocation to form 2-bromopropane (B125204).

The presence of the electron-withdrawing bromo and fluoro substituents on the benzene ring decreases the basicity of the ether oxygen, which may necessitate harsher reaction conditions for the initial protonation step compared to unsubstituted aryl isopropyl ethers.

While classic intramolecular rearrangements like the Claisen rearrangement are specific to allyl aryl ethers and the Fries rearrangement to aryl esters, the potential for other skeletal rearrangements under Lewis acid catalysis exists. Although not documented for this specific molecule, strong Lewis acids could coordinate with the ether oxygen and potentially induce rearrangements of the isopropoxy group or the aromatic ring, though such reactions are not common for simple alkyl aryl ethers.

Fragmentation Pathways in Mass Spectrometry

In mass spectrometry, the fragmentation of this compound would provide valuable structural information. The expected fragmentation patterns for aryl ethers include several key processes:

Alpha-Cleavage: This involves the cleavage of the bond between the aromatic ring and the ether oxygen. This would result in the formation of an isopropoxy radical and a 2-bromo-1-fluorophenyl cation.

Beta-Cleavage: Cleavage of the bond between the oxygen and the isopropyl group is also a likely fragmentation pathway. This would generate a 2-bromo-1-fluorophenoxy radical and an isopropyl cation.

McLafferty-type Rearrangement: A common fragmentation pathway for ethers with alkyl chains of at least three carbons involves a rearrangement with the transfer of a gamma-hydrogen atom to the oxygen, followed by the elimination of a neutral alkene. In the case of the isopropoxy group, this would lead to the loss of a propene molecule and the formation of a 2-bromo-1-fluorophenol radical cation. This is often a prominent peak in the mass spectrum of aryl isopropyl ethers.

The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for any fragment containing this atom.

The following table summarizes the probable major fragments and their corresponding mass-to-charge ratios (m/z) for the most abundant bromine isotope (Br).

| Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z |

| [C(9)H({10})BrFO] | Molecular Ion | 232 |

| [C(_6)H(_3)BrFO] | Loss of propene via McLafferty rearrangement | 190 |

| [C(_6)H(_3)BrF] | Alpha-cleavage with loss of isopropoxy radical | 175 |

| [C(_3)H(_7)] | Beta-cleavage with formation of isopropyl cation | 43 |

Thermal and Photochemical Decomposition

The thermal stability of aryl ethers is generally high. However, at elevated temperatures, homolytic cleavage of the C-O bonds can occur, leading to the formation of radical intermediates. For this compound, this could result in the formation of a 2-bromo-1-fluorophenoxy radical and an isopropyl radical. These reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, leading to a complex mixture of products.

Photochemical reactions of halogenated aromatic compounds can be initiated by UV irradiation. tsijournals.com The presence of bromo and fluoro substituents on the benzene ring can influence the photochemical behavior. Potential photochemical transformations could involve the homolytic cleavage of the C-Br bond, which is typically weaker than the C-F and C-O bonds, leading to the formation of an aryl radical. The isopropoxy group itself is less likely to be the primary site of photochemical activation in the presence of the aromatic chromophore and the carbon-halogen bonds.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a multi-pronged NMR approach provides a complete picture of its structure.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the direct observation of the magnetically active nuclei within the molecule, providing distinct information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The spectrum is expected to show signals for the three aromatic protons and the seven protons of the isopropoxy group. The aromatic region will display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The isopropoxy group will present as a septet for the methine proton (CH) coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms. For this molecule, nine distinct signals are expected: six for the aromatic carbons and three for the isopropoxy group. The chemical shifts are influenced by the attached substituents (Br, F, O). The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). Other carbons in the aromatic ring will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR Spectroscopy: As natural fluorine consists entirely of the ¹⁹F isotope (spin I = ½), ¹⁹F NMR is a highly sensitive technique. researchgate.net The spectrum for this compound would show a single resonance for the fluorine atom. The multiplicity of this signal will be complex, appearing as a multiplet due to couplings with the ortho, meta, and para aromatic protons (³JHF and ⁴JHF). The chemical shift provides insight into the electronic environment of the fluorine atom on the aromatic ring. nih.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (H4) | ~7.1 - 7.3 | ddd | ³JHH, ⁴JHH, ⁴JHF |

| Ar-H (H5) | ~6.8 - 7.0 | t or ddd | ³JHH, ⁵JHF |

| Ar-H (H6) | ~7.0 - 7.2 | ddd | ³JHH, ³JHF |

| -OCH(CH₃)₂ | ~4.5 - 4.7 | sept | ³JHH ≈ 6.0 |

| -OCH(CH₃)₂ | ~1.3 - 1.4 | d | ³JHH ≈ 6.0 |

| ¹³C NMR (Predicted) | |||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ||

| C1 (-F) | ~158 - 162 (d, ¹JCF ≈ 245-255 Hz) | ||

| C2 (-Br) | ~110 - 114 (d, ²JCF ≈ 20-25 Hz) | ||

| C3 (-O) | ~145 - 149 (d, ²JCF ≈ 10-15 Hz) | ||

| C4 | ~125 - 129 (d, ³JCF ≈ 3-5 Hz) | ||

| C5 | ~115 - 119 (d, ⁴JCF ≈ 1-3 Hz) | ||

| C6 | ~128 - 132 (d, ³JCF ≈ 3-5 Hz) | ||

| -OCH(CH₃)₂ | ~71 - 75 | ||

| -OCH(CH₃)₂ | ~21 - 23 | ||

| ¹⁹F NMR (Predicted) | |||

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | ||

| Ar-F | ~ -110 to -130 (multiplet) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. scribd.comchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton coupling networks. A COSY spectrum would show a clear cross-peak between the methine proton of the isopropoxy group and the methyl protons, confirming this aliphatic spin system. It would also show correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6), helping to trace the connectivity around the benzene (B151609) ring. uni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It would definitively link the proton signals of the isopropoxy group to their corresponding carbon signals. For the aromatic system, it would connect each aromatic proton signal to its respective carbon signal, for example, the proton at H4 to the carbon at C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sphinxsai.com Key expected correlations include:

From the isopropoxy methine proton (-OCH) to the aromatic carbon C3, confirming the ether linkage position.

From the isopropoxy methyl protons to the methine carbon and potentially to C3.

From the aromatic proton H6 to carbons C2 and C4, and from H4 to carbons C2 and C6, helping to place the substituents relative to the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are coupled through bonds. A NOESY spectrum could show a correlation between the isopropoxy methine proton and the aromatic proton at the H4 position, providing evidence for the spatial arrangement and orientation of the isopropoxy group relative to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to validate the molecular formula. For this compound (C₉H₁₀BrFO), the expected exact mass is 231.9899 u. huji.ac.il

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization would likely include:

Loss of an isopropyl radical: Cleavage of the O-CH(CH₃)₂ bond to lose a C₃H₇• radical (43 u), resulting in a prominent fragment ion.

Loss of propene: A McLafferty-type rearrangement could lead to the elimination of propene (C₃H₆, 42 u) from the molecular ion.

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of ⁷⁹Br• or ⁸¹Br•.

Cleavage of the ether bond: Fragmentation can occur at the C(aryl)-O bond, leading to ions corresponding to the bromofluorophenoxy radical and the isopropyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dal.ca The resulting spectra provide a molecular fingerprint and confirm the presence of specific functional groups.

IR Spectroscopy: Key absorptions in the IR spectrum would confirm the structural components. Strong C-O-C stretching bands are characteristic of ethers. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-H stretching bands for the sp³ hybridized carbons of the isopropyl group will be observed just below 3000 cm⁻¹, while the sp² aromatic C-H stretches appear just above 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, typically gives a strong signal in the Raman spectrum. nih.gov Vibrations involving the C-Br bond may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong | Weak |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050 - 1000 | Medium | Medium |

| Aromatic C-F Stretch | 1250 - 1100 | Strong | Weak |

| Aromatic C-Br Stretch | 690 - 515 | Medium-Strong | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. columbia.eduarxiv.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the isopropoxy group relative to the plane of the benzene ring.

Furthermore, the analysis would reveal the crystal packing arrangement, detailing the intermolecular interactions that govern the solid-state structure. Of particular interest would be the role of the bromine atom in forming non-covalent interactions. The bromine atom possesses a region of positive electrostatic potential on its outer surface along the C-Br bond axis, known as a σ-hole. nih.gov This allows it to act as a halogen bond donor, forming attractive interactions with Lewis bases (halogen bond acceptors) such as oxygen or nitrogen atoms in neighboring molecules. acs.orgjascoinc.com

In the context of crystal engineering, this compound could be used as a building block to form co-crystals with other molecules. nih.gov Co-crystallization with compounds containing strong halogen bond acceptors could lead to the formation of predictable supramolecular architectures, such as chains or sheets, held together by C-Br···Y halogen bonds. uni-muenchen.de These interactions are directional and can be a powerful tool in designing new materials with specific solid-state properties.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. jascoinc.com

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit a VCD or ECD spectrum; its chiroptical response is zero. acs.org

However, if a chiral center were introduced into the molecule, these techniques would become indispensable for determining its absolute configuration. For example, if one of the methyl groups of the isopropoxy substituent were replaced, creating a stereogenic center (e.g., a 2-butoxy group), the resulting enantiomers would produce mirror-image VCD and ECD spectra. ucsb.eduustc.edu.cn

VCD Spectroscopy: This technique measures circular dichroism in the infrared region, corresponding to vibrational transitions. The experimental VCD spectrum of a chiral derivative could be compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the signs and relative intensities of the experimental and calculated bands would allow for the unambiguous assignment of the absolute configuration of the molecule in solution. encyclopedia.pub

ECD Spectroscopy: This technique measures circular dichroism in the UV-visible region, corresponding to electronic transitions of the aromatic chromophore. nih.gov The ECD spectrum is sensitive to the chiral perturbation of the chromophore by the stereogenic center. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra is a reliable method for assigning the absolute stereochemistry of chiral derivatives.

Computational and Theoretical Investigations of 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been instrumental in studying chemical reactions, including the breaking and formation of bonds. nih.gov DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound, identifying the most likely pathways and the energy barriers that must be overcome.

By calculating the energies of reactants, products, and intermediate transition states, DFT can provide insights into reaction kinetics and thermodynamics. For instance, in the study of related halogenated compounds, DFT has been used to explore thermal decomposition mechanisms and the formation of various products. nih.govscispace.com Such studies are crucial for understanding the stability and reactivity of this compound under different conditions.

Hypothetical DFT calculation results for a reaction involving this compound are presented in Table 1. This data illustrates how DFT can be used to quantify the energetics of a chemical transformation.

Table 1: Hypothetical DFT Calculation Results for a Substitution Reaction

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | -1567.892 | 0.00 |

| Transition State | -1567.855 | 23.22 |

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods are valuable for studying the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. For a molecule with a flexible side chain like this compound, ab initio calculations can determine the most stable conformation and the energy barriers for rotation around single bonds.

Conformational analysis of similar substituted benzene (B151609) molecules has been successfully performed using ab initio techniques, providing a comprehensive understanding of their structures and energies. rsc.org By mapping the energy landscape, researchers can identify the low-energy conformations that are most likely to be present and participate in chemical reactions or biological interactions.

Table 2 presents hypothetical results from an ab initio conformational analysis of this compound, showing the relative energies of different rotational isomers (rotamers).

Table 2: Hypothetical Ab Initio Conformational Analysis Results

| Conformer | Dihedral Angle (C-O-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Gauche) | 60° | 0.5 |

| 2 (Anti) | 180° | 0.0 |

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a detailed view of how this compound behaves in different environments, such as in various solvents or in the presence of a biological macromolecule.

These simulations can reveal information about solvation effects, diffusion rates, and the flexibility of the molecule. By simulating the molecule in a box of water molecules, for example, one can study how the solvent affects its conformation and dynamics. In a biological context, MD simulations can be used to explore how the molecule interacts with a protein's active site, providing insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Focusing on molecular interactions and mechanistic binding)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. hilarispublisher.com By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds. hilarispublisher.comnih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, and electronic properties. These descriptors are then correlated with the measured biological activity to create a predictive model. This approach can guide the design of new molecules with improved potency and selectivity, focusing on the key molecular interactions that drive binding to a biological target.

Table 3 provides a hypothetical example of the data used to build a QSAR model for a series of this compound derivatives.

Table 3: Hypothetical Data for QSAR Modeling

| Derivative | LogP | Molecular Weight | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | 3.5 | 233.1 | 10.2 |

| 2 | 3.8 | 247.1 | 5.6 |

Molecular Docking Studies of this compound with Potential Biological Target Macromolecules (Focus on binding modes and molecular recognition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule like this compound might bind to a protein target. nih.gov

Docking algorithms explore the conformational space of the ligand and the binding site of the protein, scoring different binding poses based on their predicted binding affinity. The results of a docking study can provide valuable information about the key interactions between the molecule and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition and binding. nih.gov

Table 4 presents hypothetical results from a molecular docking study of this compound with a hypothetical protein target, illustrating the types of interactions and binding energies that can be predicted.

Table 4: Hypothetical Molecular Docking Results

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Tyr123, Phe256, Leu301 |

| 2 | -7.9 | Val111, Ile240 |

Derivatization and Functionalization Strategies for 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Synthesis of Libraries of Substituted 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene Analogs

The creation of compound libraries based on the this compound core is a key strategy for the exploration of its chemical space and the identification of novel molecules with desired biological or material properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the systematic introduction of a wide range of substituents onto the aromatic ring.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Analogs

| Cross-Coupling Reaction | Reagents and Conditions (Illustrative) | Potential Substituents Introduced |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | Aryl, heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Alkynyl groups |

| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., NaOtBu), solvent (e.g., Toluene) | Amino groups (primary, secondary) |

| Stille Coupling | Organostannanes, Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene) | Alkyl, vinyl, aryl groups |

| Heck Coupling | Alkenes, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | Alkenyl groups |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF) | Cyano group |

By employing these and other modern cross-coupling methodologies in a combinatorial or parallel synthesis approach, extensive libraries of analogs can be generated. For instance, a library of biaryl compounds could be synthesized via Suzuki coupling with a diverse set of commercially available boronic acids. Similarly, a collection of aniline (B41778) derivatives could be prepared through Buchwald-Hartwig amination with various amines.

Regioselective Functionalization of the Aromatic Ring System of this compound

The regioselectivity of further functionalization of the aromatic ring is dictated by the directing effects of the existing substituents. The fluorine and isopropoxy groups are ortho-, para-directing activators, while the bromine atom is a deactivating ortho-, para-director. This electronic landscape can be exploited to achieve regioselective introduction of new functional groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Aromatic Substitution Reaction | Major Product(s) Predicted | Rationale |

| Nitration (HNO₃, H₂SO₄) | Substitution at C4 | The C4 position is para to the activating fluorine and ortho to the activating isopropoxy group. |

| Halogenation (e.g., Br₂, FeBr₃) | Substitution at C4 | Similar directing effects as in nitration. |

| Friedel-Crafts Acylation (e.g., RCOCl, AlCl₃) | Substitution at C4 | The steric bulk of the isopropoxy group may further favor substitution at the less hindered C4 position. |

| Sulfonation (SO₃, H₂SO₄) | Substitution at C4 | Consistent with the activating and directing effects of the existing substituents. |

Furthermore, directed ortho-metalation (DoM) strategies could offer alternative and highly regioselective functionalization pathways. For example, lithiation directed by the isopropoxy group could potentially occur at the C4 position, allowing for the introduction of a wide range of electrophiles at this specific site.

Modifications of the Isopropoxy Side Chain in this compound

The isopropoxy side chain, while seemingly simple, provides another point of modification to fine-tune the properties of the molecule.

One potential strategy involves the cleavage of the ether linkage to reveal the corresponding phenol (B47542). This could be achieved under harsh conditions using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting 2-bromo-3-fluorophenol (B45789) would be a valuable intermediate for the synthesis of a new series of ether or ester derivatives.

Table 3: Potential Modifications of the Isopropoxy Side Chain

| Reaction | Reagents and Conditions (Illustrative) | Resulting Functional Group | Potential for Further Derivatization |

| Ether Cleavage | BBr₃, CH₂Cl₂ or HBr (conc.), heat | Phenol (-OH) | O-alkylation, O-acylation, conversion to triflate for cross-coupling |

| Benzylic Oxidation (Hypothetical) | Strong oxidizing agents | Carbonyl group (if the alkyl chain were longer) | Not directly applicable to the isopropoxy group |

While direct modification of the isopropyl group itself is challenging, its replacement following ether cleavage opens up a vast array of synthetic possibilities. The newly installed hydroxyl group can be readily alkylated with a diverse set of alkyl halides or tosylates to introduce alternative ether side chains, or acylated to form esters.

Introduction of Diverse Pharmacophores and Ligands via this compound Scaffolding

The true potential of this compound lies in its utility as a scaffold to which various pharmacophores and ligands can be appended. The strategic functionalization at different positions of the benzene (B151609) ring can lead to the generation of molecules with specific three-dimensional arrangements of functional groups, which is crucial for molecular recognition and biological activity.

For example, the bromine atom can be replaced by a pharmacophoric group via a suitable cross-coupling reaction. Simultaneously or sequentially, the positions activated by the fluorine and isopropoxy groups could be functionalized to introduce groups that modulate solubility, metabolic stability, or provide additional binding interactions.

Table 4: Illustrative Strategies for Pharmacophore Introduction

| Position of Functionalization | Method of Introduction | Example of Introduced Pharmacophore/Ligand |

| C2 (via Br) | Suzuki Coupling | Pyridine, pyrimidine, or other N-containing heterocycles |

| C2 (via Br) | Buchwald-Hartwig Amination | Substituted anilines, benzylamines |

| C4 (via Electrophilic Substitution) | Nitration followed by reduction | Aniline, which can be further derivatized |

| C4 (via Directed ortho-Metalation) | Lithiation followed by reaction with an electrophile | Carboxylic acid, boronic ester, or a halogen for further coupling |

The orthogonal reactivity of the different positions on the benzene ring allows for a stepwise and controlled construction of complex molecules. This makes this compound a promising starting material for the development of novel therapeutic agents and functional materials. Further research into the reactivity and derivatization of this compound is warranted to fully unlock its synthetic potential.

Applications of 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene As a Versatile Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

Information detailing the use of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene as a key intermediate in the synthesis of complex organic molecules is not available in the public domain. While the structural features of the compound, including the bromine, fluorine, and isopropoxy groups, suggest its potential for various chemical transformations, no specific examples of its application in multi-step syntheses of natural products or other complex targets have been identified.

Role in Drug Discovery Lead Optimization and Precursor Synthesis

Chemical supplier databases categorize this compound under "Analgesics," hinting at a potential application in the development of pain management medications. echemi.com However, there is no specific information available in scientific literature or patent databases that elaborates on its role in lead optimization for any particular drug candidate. Furthermore, no documented instances of this compound serving as a direct precursor in the synthesis of a known pharmaceutical agent could be found. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.govbenthamscience.com The presence of the bromine atom also provides a reactive handle for cross-coupling reactions, a common method in the construction of complex drug molecules. However, without specific examples, any discussion of its role in drug discovery remains speculative.

Applications in Advanced Materials Science and Polymer Chemistry as a Monomer or Precursor

There is no available information to suggest that this compound is currently used as a monomer or precursor in the field of advanced materials science or polymer chemistry. Fluorinated compounds are often sought after for creating materials with unique properties such as thermal stability and hydrophobicity. mdpi.com However, no research or patents were found that describe the polymerization of this specific compound or its use in the synthesis of materials like liquid crystals, organic light-emitting diodes (OLEDs), or specialty polymers.

Use in Agrochemical and Specialty Chemical Synthesis

Similar to its purported pharmaceutical applications, some chemical suppliers suggest a role for this compound in the agrochemical sector. echemi.com The synthesis of pesticides and herbicides often involves halogenated aromatic compounds. adpharmachem.com However, no specific examples of agrochemicals or specialty chemicals synthesized from this particular starting material have been documented in the available resources.

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring of 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Development of Chromatographic Methods (HPLC, GC, SFC) for Analysis of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Chromatographic techniques are the cornerstone of purity and assay determination for organic compounds. For a molecule with the structural characteristics of this compound—a substituted aromatic ring with halogen and ether functionalities—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely applicable technique for the analysis of moderately polar to non-polar compounds like this compound. The development of a robust RP-HPLC method would typically involve the optimization of stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common starting point due to its hydrophobicity, which allows for good retention of the analyte. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control pH and improve peak shape. UV detection is suitable as the benzene (B151609) ring provides a chromophore.

A potential challenge in the HPLC analysis of this compound could be the separation from structurally similar impurities, such as positional isomers. In such cases, columns with alternative selectivities, like phenyl-hexyl or pentafluorophenyl (PFP) phases, might offer improved resolution due to different modes of interaction (e.g., π-π interactions).

Gas Chromatography (GC):

Given the volatility of this compound, GC is another powerful tool for its analysis. Coupled with a flame ionization detector (FID) for routine purity checks or a mass spectrometer (MS) for definitive identification and impurity characterization, GC can provide high-resolution separation. The choice of the capillary column is critical; a mid-polarity phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, would be appropriate to achieve good separation of the analyte from potential impurities. Optimization of the temperature program is essential to ensure adequate separation and efficient analysis time.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a valuable alternative to both HPLC and GC, particularly for the separation of isomers and chiral compounds. researchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol, SFC can offer rapid and efficient separations. For a compound like this compound, SFC could be particularly advantageous for separating it from any positional isomers that may be present as process-related impurities. waters.com Columns with specialized stationary phases, such as those based on porous graphitic carbon, have shown excellent capabilities in separating structurally similar aromatic compounds. researchgate.net

Interactive Data Table: Illustrative Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Retention Time (min) |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) | UV at 220 nm | 5.8 |

| GC | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | MS | 12.3 |

| SFC | Porous Graphitic Carbon | CO2 with 10% Methanol | UV at 220 nm | 3.5 |

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Online NMR) for Transformations Involving this compound

The synthesis of this compound likely involves multi-step chemical transformations. In-situ reaction monitoring techniques provide real-time information about the reaction progress, enabling better control over reaction parameters and leading to improved yield and purity.

ReactIR (In-situ Fourier Transform Infrared Spectroscopy):

ReactIR is a powerful process analytical technology (PAT) tool that utilizes an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture. youtube.comyoutube.com This technique can monitor the concentration of reactants, intermediates, and products by tracking their characteristic infrared absorption bands. For a reaction leading to this compound, such as a Williamson ether synthesis, ReactIR could be employed to follow the disappearance of the starting phenol's O-H stretch and the appearance of the C-O-C stretch of the ether product. youtube.comrsc.org This real-time data allows for the precise determination of reaction endpoints and can help in understanding reaction kinetics. youtube.com

Online Nuclear Magnetic Resonance (NMR) Spectroscopy:

Online NMR spectroscopy offers a highly specific and quantitative method for reaction monitoring. magritek.comazom.com A flow-through NMR cell can be connected to the reactor, allowing for the continuous analysis of the reaction mixture. nih.govresearchgate.net For the synthesis of this compound, ¹H and ¹⁹F NMR would be particularly informative. The appearance of the characteristic isopropyl methine and methyl signals in the ¹H NMR spectrum, along with changes in the aromatic region, would signify product formation. ¹⁹F NMR would provide a clear signal for the fluorine-containing reactant and product, allowing for straightforward monitoring of the conversion. nih.govresearchgate.net

Interactive Data Table: Potential In-situ Monitoring Parameters for a Synthesis of this compound

| Technique | Key Spectroscopic Handle | Information Gained |

| ReactIR | Disappearance of phenolic O-H stretch (~3300 cm⁻¹) | Consumption of starting material |

| ReactIR | Appearance of ether C-O-C stretch (~1250 cm⁻¹) | Formation of product |

| Online ¹H NMR | Appearance of isopropyl CH septet (~4.5 ppm) | Formation of propan-2-yloxy group |

| Online ¹⁹F NMR | Shift in fluorine resonance | Conversion of starting material to product |

Trace Analysis and Impurity Profiling of Synthetic Batches of this compound

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final drug product. bohrium.comnih.gov For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation.

Common potential impurities could include:

Starting materials: Unreacted 2-bromo-1-fluorophenol or 2-bromopropane (B125204).

Positional isomers: Such as 1-bromo-2-fluoro-4-(propan-2-yloxy)benzene, arising from incomplete regioselectivity in the synthesis.

Over-alkylation or under-alkylation products.

Degradation products: Formed under stress conditions like heat, light, or extreme pH.

The identification and quantification of these trace-level impurities require highly sensitive and selective analytical techniques. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for this purpose. biomedres.usthermofisher.com

LC-MS, particularly with high-resolution mass spectrometry (HRMS), can provide accurate mass measurements, enabling the determination of the elemental composition of unknown impurities. almacgroup.com Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information for their definitive identification. almacgroup.com GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.

A comprehensive impurity profiling study would involve subjecting the bulk material to forced degradation studies (stress testing) to identify potential degradation products that might form during storage. scirp.org The developed analytical methods must then be validated to demonstrate their specificity, linearity, accuracy, precision, and sensitivity for the quantification of these impurities. scielo.br

Interactive Data Table: Hypothetical Impurity Profile of a Synthetic Batch of this compound

| Impurity Name | Potential Source | Analytical Technique for Identification | Typical Level (%) |

| 2-Bromo-1-fluorophenol | Unreacted starting material | GC-MS, LC-MS | < 0.1 |

| 1-Bromo-2-fluoro-4-(propan-2-yloxy)benzene | Isomeric by-product | GC-MS, SFC-MS | < 0.05 |

| Di(2-bromo-1-fluorophenyl) ether | By-product | LC-HRMS | < 0.02 |

| 2-Bromo-1-fluoro-3-hydroxybenzene | Degradation product | LC-MS/MS | < 0.01 |

Emerging Research Directions and Future Perspectives on 2 Bromo 1 Fluoro 3 Propan 2 Yloxy Benzene

Sustainable and Flow Chemistry Approaches for Synthesis and Functionalization of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene